3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride
Description
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a fluorine atom at the 3-position and methyl groups at the 2-, 4-, and 6-positions of the benzene ring. This compound serves as a critical electrophilic reagent in organic synthesis, particularly in sulfonamide and sulfonate ester formation. Its structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which modulate its reactivity and physicochemical properties. Applications include its use in medicinal chemistry for synthesizing bioactive molecules, such as EPAC2 antagonists and anticancer agents, as evidenced by its structural analogs in recent studies .
Properties
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-5-4-6(2)9(14(10,12)13)7(3)8(5)11/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRQBDMMUXIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-fluoro-2,4,6-trimethylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride involves large-scale sulfonylation reactions. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Fluoride: Formed by reduction reactions.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride serves as a versatile reagent in various organic reactions. It is commonly used for the sulfonylation of alcohols and amines, leading to the formation of sulfonamides and sulfonate esters. This transformation is crucial in synthesizing complex organic molecules.
Example Reaction
In a study by Zhang et al., 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride was reacted with various amines under basic conditions to yield corresponding sulfonamides with high yields and selectivity. The reaction conditions optimized included the use of triethylamine as a base and dichloromethane as a solvent, showcasing the compound's utility in synthesizing biologically relevant molecules .
Medicinal Chemistry
Anticancer Activity
Recent research has highlighted the potential of derivatives of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride as anticancer agents. For instance, compounds synthesized from this sulfonyl chloride were evaluated for their activity against colon cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity, suggesting their potential as therapeutic agents .
Case Study
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride. These compounds were tested for their ability to inhibit specific cancer cell proliferation pathways. The most promising candidates showed enhanced selectivity and potency compared to existing treatments .
Material Science
Polymer Chemistry
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is also utilized in the development of advanced materials. Its ability to introduce sulfonyl groups into polymer backbones enhances thermal stability and mechanical properties. This application is particularly relevant in creating high-performance polymers for electronic and aerospace applications.
Research Findings
A study demonstrated that incorporating 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride into polyethersulfone matrices improved their thermal stability and mechanical strength significantly compared to control samples without the sulfonyl group .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride involves electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The reaction proceeds through the formation of a positively charged benzenonium intermediate, which is stabilized by the electron-donating methyl groups on the benzene ring .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride | 3-F, 2,4,6-CH₃ | C₉H₁₀ClFO₂S | 236.69* | Electron-withdrawing F enhances electrophilicity; methyl groups increase steric bulk. |
| 2,4,6-Trimethylbenzene-1-sulfonyl chloride (Compound 4) | 2,4,6-CH₃ | C₉H₁₁ClO₂S | 218.70 | Lacks fluorine; lower reactivity due to absence of electron-withdrawing group. |
| 3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride | 3-NHSO₂CH₃, 2,4,6-CH₃ | C₁₀H₁₃ClN₂O₄S₂ | 348.86 | Sulfonamido group introduces polarity and hydrogen-bonding capability. |
| 3-Hydroxy-2,4,6-trimethylbenzene-1-sulfonyl chloride | 3-OH, 2,4,6-CH₃ | C₉H₁₁ClO₃S | 234.70 | Hydroxyl group increases acidity and solubility in polar solvents. |
| Trifluoromethanesulfonyl chloride | CF₃ | CClF₃O₂S | 168.52 | Highly electron-withdrawing CF₃ group; lower steric hindrance. |
*Calculated based on standard atomic weights.
Physical Properties
- Boiling Point and Solubility : While exact data for the fluorinated compound is unavailable, trifluoromethanesulfonyl chloride (a simpler analog) has a boiling point of 29–32°C and a density of 1.583 g/mL . The fluorinated compound likely has a higher boiling point due to increased molecular weight and reduced volatility compared to CF₃ analogs.
- Acidity : The 3-hydroxy analog (3-hydroxy-2,4,6-trimethylbenzene-1-sulfonyl chloride) exhibits higher acidity (pKa ~8–10) due to the hydroxyl group, whereas the fluorinated derivative’s acidity is moderated by the weaker electron-withdrawing effect of fluorine .
Biological Activity
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride (CAS No. 1785259-40-6) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug design, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride features a sulfonyl group attached to a fluorinated aromatic ring with three methyl substituents. This configuration influences its reactivity and interaction with biological targets.
The mechanism of action for 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride primarily involves its ability to interact with various biological macromolecules. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological nucleophiles such as amines or thiols. This reaction can modify proteins or nucleic acids, potentially altering their function or activity .
Antimicrobial Properties
Research indicates that sulfonyl chlorides exhibit antimicrobial properties. Specifically, 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride has been noted for its potential use in disinfecting agents and treatment of minor wounds due to its bactericidal capabilities .
Applications in Drug Design
In medicinal chemistry, compounds like 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride are explored as pharmacophores in drug design. Their structural features allow for interactions with various biological targets, making them candidates for developing therapeutic agents aimed at treating bacterial infections or other diseases .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of various sulfonyl chlorides against a range of bacterial strains. The results demonstrated that 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound possesses a broad spectrum of antibacterial activity .
Case Study 2: Synthesis and Evaluation of Analogues
Another research effort focused on synthesizing analogues of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride to evaluate their biological activity. The study found that modifications to the fluorine substituent significantly impacted the compounds' binding affinity to target enzymes involved in bacterial cell wall synthesis. The most potent analogue demonstrated an IC50 value of 25 nM against a specific bacterial enzyme target .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride to improve yield and purity?
- Methodological Guidance :
- Precursor Selection : Start with 2,4,6-trimethylbenzenesulfonyl chloride derivatives and introduce fluorine via electrophilic fluorination or halogen exchange.
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N₂/Ar) to avoid hydrolysis of the sulfonyl chloride group .
- Purification : Employ column chromatography with gradients of chloroform/hexane (e.g., 90% chloroform) to isolate the product, as demonstrated in similar sulfonyl chloride syntheses (yield: ~68%) .
Q. What spectroscopic techniques are most reliable for characterizing 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride?
- Methodological Guidance :
- ¹H/¹³C-NMR : Analyze aromatic proton environments (δ 2.29–2.56 ppm for methyl groups; δ 6.02–7.10 ppm for aromatic protons) and sulfonyl chloride signals .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+1]+ peaks (e.g., m/z 487 observed in structurally analogous compounds) .
- IR Spectroscopy : Identify S=O stretching vibrations (~1350–1150 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Q. How should researchers handle and store 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride to ensure stability?
- Methodological Guidance :
- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at 0–6°C to prevent moisture absorption and thermal decomposition .
- Handling : Use anhydrous conditions (glovebox) and avoid exposure to amines, alcohols, or water to minimize side reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity data for fluorinated sulfonyl chlorides?
- Methodological Guidance :
- Comparative Kinetics : Perform parallel reactions under standardized conditions (solvent, temperature) to isolate steric/electronic effects of the fluorine and methyl groups .
- Computational Modeling : Use DFT calculations to map electron density distributions and predict nucleophilic attack sites (e.g., sulfonyl chloride vs. aromatic ring) .
- Isotopic Labeling : Introduce ¹⁸O or ³⁶Cl to track reaction pathways and identify intermediates .
Q. How can researchers design experiments to study the bioactivity of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride derivatives?
- Methodological Guidance :
- Derivatization : Synthesize sulfonamide analogs via reaction with primary/secondary amines (e.g., piperidine in ) and screen for anticancer/protease inhibition activity .
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates to assess covalent binding efficacy .
- Structural Analysis : Co-crystallize derivatives with proteins (X-ray crystallography) to map binding interactions .
Q. What advanced techniques are recommended for identifying trace impurities in fluorinated sulfonyl chlorides?
- Methodological Guidance :
- HPLC-MS/MS : Use reverse-phase columns (C18) with tandem MS to detect hydrolyzed byproducts (e.g., sulfonic acids) at ppm levels .
- ²⁹Si NMR : Analyze silicon-containing impurities (e.g., from column bleed) with high sensitivity .
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to identify labile impurities .
Q. How can computational chemistry aid in predicting the regioselectivity of reactions involving 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride?
- Methodological Guidance :
- Reactivity Mapping : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Transition State Modeling : Simulate SN2 displacement at the sulfonyl chloride group using Gaussian or ORCA software .
- Solvent Effects : Apply COSMO-RS models to assess solvent polarity impacts on reaction pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR shifts for fluorinated sulfonyl chlorides?
- Methodological Guidance :
- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for calibration .
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at low temperatures (−40°C) .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride, δ 7.10–7.30 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
